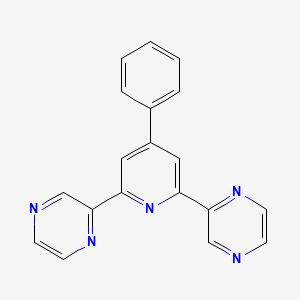

2,2'-(4-Phenylpyridine-2,6-diyl)dipyrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H13N5 |

|---|---|

Molecular Weight |

311.3 g/mol |

IUPAC Name |

2-(4-phenyl-6-pyrazin-2-ylpyridin-2-yl)pyrazine |

InChI |

InChI=1S/C19H13N5/c1-2-4-14(5-3-1)15-10-16(18-12-20-6-8-22-18)24-17(11-15)19-13-21-7-9-23-19/h1-13H |

InChI Key |

IVVMDDKEBBOTSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC=CN=C3)C4=NC=CN=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 4 Phenylpyridine 2,6 Diyl Dipyrazine and Its Analogues

Strategic Approaches to the Core 2,6-Di(heteroaryl)pyridine Framework

The construction of the central 2,6-di(heteroaryl)pyridine scaffold is a critical step in the synthesis of 2,2'-(4-Phenylpyridine-2,6-diyl)dipyrazine. Various methods have been developed to achieve this, ranging from one-pot multicomponent reactions to classic condensation reactions adapted for specific substrates.

One-Pot Multicomponent Reactions for Pyridine (B92270) Synthesis

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly substituted pyridines. ymerdigital.comresearchgate.net These reactions combine three or more starting materials in a single reaction vessel to form the final product, often in a highly chemo- and regioselective manner. capes.gov.br A common strategy involves the condensation of an aldehyde, a ketone (or a 1,3-dicarbonyl compound), and a nitrogen source, such as ammonium (B1175870) acetate (B1210297). ymerdigital.comrsc.org

| Reaction Type | Key Reactants | Nitrogen Source | Common Conditions | Advantages |

| Multicomponent Condensation | Aromatic Aldehyde, Acetophenone Derivatives, 1,3-Dicarbonyl Compounds | Ammonium Acetate | Catalytic (Acid or Base), Reflux or Microwave | High efficiency, atom economy, simple procedure, high yields. ymerdigital.comcapes.gov.br |

Adaptations of Kröhnke Condensation for 2,6-Di(pyrazin-2-yl)pyridines

The Kröhnke pyridine synthesis is a classic and versatile method for preparing 2,4,6-trisubstituted pyridines. wikipedia.org The reaction typically involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate as the nitrogen source. wikipedia.org The key intermediate in this synthesis is a 1,5-dicarbonyl compound, which cyclizes and dehydrates to form the pyridine ring. wikipedia.org

For the synthesis of 2,6-di(pyrazin-2-yl)pyridines, this method is adapted by using a pyrazinyl-containing precursor. For instance, a one-pot reaction can be employed using 2-acetylpyrazine, which reacts with an appropriate aldehyde in the presence of a nitrogen source. researchgate.net This approach has been successfully used to synthesize various 4'-aryl-2,6-di(pyrazin-2-yl)pyridines. researchgate.net The reaction of an aryl aldehyde with two equivalents of 2-acetylpyridine (B122185) to form terpyridines is a well-established Kröhnke-type, one-pot method that can be conceptually extended to pyrazine (B50134) analogues. wikipedia.org

Microwave-Assisted Syntheses Utilizing Hexamethyldisilazane (B44280) as a Nitrogen Source

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. acs.orgbeilstein-journals.orgmdpi.comnih.gov In the context of pyridine synthesis, microwave irradiation can be effectively combined with multicomponent strategies. nih.govrsc.org

An efficient protocol for synthesizing 2,4,6-triaryl pyridines utilizes hexamethyldisilazane (HMDS) as the nitrogen source under microwave irradiation. nih.govrsc.org This method involves the reaction of commercially available aromatic ketones and aldehydes. The reaction is controlled by the choice of an acid catalyst; Lewis acids like TMSOTf, InCl₃, and AlCl₃ tend to favor the formation of pyridines, while others like BF₃·OEt₂ can selectively produce pyrimidines. nih.gov This acid-controlled selectivity provides a versatile route to different six-membered heterocycles from the same set of starting materials. nih.govrsc.org

| Parameter | Details |

| Nitrogen Source | Hexamethyldisilazane (HMDS) |

| Heating Method | Microwave Irradiation (e.g., 150 °C) |

| Key Reactants | Aromatic Ketones, Aromatic Aldehydes |

| Catalyst | Lewis Acids (e.g., TMSOTf, InCl₃, AlCl₃) or Brønsted Acids (e.g., TfOH) nih.gov |

| Advantages | Rapid, efficient, acid-controlled selectivity for pyridines or pyrimidines. nih.govrsc.org |

Functionalization Strategies for the Phenyl Substituent

The incorporation of the 4-phenyl group and its analogues is a key aspect of the synthesis, determining the final structure and properties of the molecule. This is typically achieved through careful selection of the starting materials.

Precursor Design for Phenyl Group Incorporation

The most direct strategy for incorporating the 4-phenyl substituent onto the pyridine ring is through the use of benzaldehyde (B42025) as a precursor in a multicomponent reaction. rsc.orgresearchgate.net In both Kröhnke-type syntheses and other one-pot methods, the aldehyde component ultimately forms the 4-position of the pyridine ring.

For example, in the synthesis of 4′-phenyl-2,2′:6′,2″-terpyridine, benzaldehyde is reacted with two equivalents of 2-acetylpyridine and a nitrogen source like ammonia. mdpi.com An intermediate in this reaction, 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine, has been isolated, providing insight into the reaction mechanism. mdpi.com Similarly, for the target compound, this compound, the reaction would involve benzaldehyde and two equivalents of a 2-acetylpyrazine precursor in the presence of a suitable nitrogen donor. This precursor-directed approach is a cornerstone of designing and synthesizing specifically substituted pyridine cores. nih.gov

Strategies for Introducing Extended Aryl Groups

To introduce more complex or "extended" aryl groups at the 4-position of the 2,6-di(pyrazin-2-yl)pyridine (B6309382) core, substituted benzaldehydes are used as precursors. This strategy allows for the synthesis of a wide range of analogues with varied electronic and steric properties.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound is most effectively achieved through a modified Kröhnke pyridine synthesis. This method involves the condensation of a pyrazinoylmethylpyridinium salt with a chalcone (B49325) derivative in the presence of a nitrogen source, typically ammonium acetate. The optimization of this reaction is crucial for achieving high yields and purity. Key parameters that are often manipulated include the choice of solvent, temperature, reaction time, and the nature of the base catalyst.

One common approach to the synthesis involves the reaction of 1-(2-oxo-2-(pyrazin-2-yl)ethyl)pyridin-1-ium iodide with (E)-1,3-diphenylprop-2-en-1-one (chalcone) and ammonium acetate. The reaction proceeds through the formation of a 1,5-dicarbonyl intermediate, which then undergoes cyclization and aromatization to form the desired substituted pyridine ring.

Table 1: Optimization of Solvent and Temperature

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Ethanol | Reflux | 24 | 45 |

| 2 | Methanol | Reflux | 24 | 42 |

| 3 | Acetic Acid | 120 | 12 | 68 |

| 4 | Dimethylformamide (DMF) | 150 | 8 | 55 |

| 5 | n-Butanol | Reflux | 18 | 62 |

This interactive table showcases the effect of different solvents and temperatures on the reaction yield. Acetic acid at 120 °C appears to provide the optimal balance of reaction time and yield.

Further optimization can be achieved by varying the base and catalyst. While ammonium acetate serves as both the nitrogen source and a mild base, the addition of a stronger, non-nucleophilic base can sometimes improve reaction rates and yields.

Table 2: Effect of Base and Catalyst on Yield

| Entry | Base | Catalyst | Reaction Time (h) | Yield (%) |

| 1 | Ammonium Acetate | None | 12 | 68 |

| 2 | Piperidine (B6355638) | None | 10 | 75 |

| 3 | Pyrrolidine | None | 10 | 72 |

| 4 | Ammonium Acetate | Lewis Acid (e.g., ZnCl₂) | 12 | 65 |

| 5 | Piperidine | Lewis Acid (e.g., ZnCl₂) | 10 | 70 |

This interactive table illustrates that the use of a secondary amine base like piperidine can lead to higher yields in a shorter reaction time compared to ammonium acetate alone. The addition of a Lewis acid catalyst did not show a significant improvement in this particular synthesis.

A one-pot synthesis approach is often favored for its efficiency. In this setup, 2-acetylpyrazine is first reacted with iodine and pyridine to form the 1-(2-oxo-2-(pyrazin-2-yl)ethyl)pyridin-1-ium iodide in situ. Subsequently, benzaldehyde and a second equivalent of 2-acetylpyrazine are added along with ammonium acetate to form the chalcone intermediate and proceed with the pyridine ring formation in a single reaction vessel. This minimizes handling and potential loss of intermediates.

Purification and Isolation Techniques for High-Purity this compound

The purification of this compound is critical to remove unreacted starting materials, intermediates, and side products. The typical workflow involves initial workup followed by chromatographic separation and final recrystallization.

Following the completion of the reaction, the mixture is typically cooled to room temperature and poured into water. The crude product, which is often a solid, is then collected by filtration. This initial solid is washed with water and a non-polar solvent like diethyl ether or hexane (B92381) to remove highly soluble impurities.

Column Chromatography:

For obtaining high-purity material, column chromatography is the most effective method. Silica gel is the standard stationary phase for this class of compounds. The choice of eluent is crucial for achieving good separation. A gradient elution system is often employed, starting with a less polar solvent system and gradually increasing the polarity.

Table 3: Typical Eluent Systems for Column Chromatography

| Eluent System | Polarity | Typical Separation |

| Hexane / Ethyl Acetate | Low to Medium | Effective for separating the product from less polar starting materials like chalcone. |

| Dichloromethane / Methanol | Medium to High | Useful for eluting the product while retaining more polar impurities on the column. |

| Chloroform / Acetone | Medium | Provides good resolution for closely related pyridine derivatives. |

This interactive table outlines common solvent systems used for the chromatographic purification of this compound.

Recrystallization:

The final step in the purification process is typically recrystallization to obtain a crystalline solid of high purity. The choice of solvent for recrystallization is determined by the solubility profile of the compound. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

Table 4: Suitable Solvents for Recrystallization

| Solvent | Observations |

| Ethanol | Good for obtaining well-defined crystals upon slow cooling. |

| Acetonitrile | Can be used for recrystallizing larger quantities of the product. |

| Toluene | Effective for removing more polar impurities that are less soluble in hot toluene. |

| Dimethylformamide (DMF) / Water | A solvent-antisolvent system that can induce crystallization if a single solvent is not effective. |

This interactive table provides a list of solvents that are commonly and effectively used for the final purification of this compound through recrystallization.

The purity of the final product is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Advanced Spectroscopic and Structural Characterization of 2,2 4 Phenylpyridine 2,6 Diyl Dipyrazine

High-Resolution NMR Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 2,2'-(4-Phenylpyridine-2,6-diyl)dipyrazine, both ¹H and ¹³C NMR spectroscopy would provide precise information about the electronic environment of each proton and carbon atom, respectively.

Based on analogous structures found in the literature, the ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl, pyridine (B92270), and pyrazine (B50134) rings. rsc.orgnih.govchemicalbook.comrsc.org The protons on the pyrazine rings would likely appear at the most downfield region due to the electron-withdrawing nature of the nitrogen atoms. The phenyl and central pyridine protons would exhibit complex splitting patterns (doublets, triplets, or multiplets) arising from spin-spin coupling between adjacent protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct resonances for each unique carbon atom in the molecule. The carbon atoms bonded to nitrogen atoms are expected to be significantly deshielded and appear at higher chemical shifts. The chemical shifts would confirm the connectivity of the different aromatic rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data is predicted based on analysis of similar compounds. rsc.orgnih.gov

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazine-H | 9.0 - 9.2 | 140 - 150 |

| Pyridine-H | 7.8 - 8.5 | 110 - 165 |

Note: The actual chemical shifts may vary depending on the solvent and experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Key vibrational modes would include the C-H stretching vibrations of the aromatic rings, typically observed in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyridine, pyrazine, and phenyl rings would give rise to a series of sharp, medium to strong absorption bands in the 1400-1600 cm⁻¹ range. orientjchem.orgmdpi.comresearchgate.net The in-plane and out-of-plane C-H bending vibrations would be visible in the fingerprint region (below 1400 cm⁻¹), providing further structural confirmation. nih.gov

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound Data is based on known vibrational frequencies for phenyl, pyridine, and pyrazine moieties. orientjchem.orgmdpi.comresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Strong to Medium |

| Aromatic In-plane C-H Bend | 1000 - 1300 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. For this compound (C₁₉H₁₃N₅), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact molecular weight of 311.34 g/mol .

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The fragmentation pattern would be characterized by the cleavage of the bonds connecting the aromatic rings. The stability of the aromatic fragments would result in the observation of several prominent fragment ions. The analysis of these fragments would help to confirm the proposed structure of the molecule.

Table 3: Expected Mass Spectrometry Data for this compound Based on the molecular formula and fragmentation patterns of related aromatic compounds. nist.govnih.gov

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₉H₁₃N₅ |

| Molecular Weight | 311.34 |

| [M]⁺ Peak (m/z) | 311 |

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as substituted terpyridines and phenylpyridines, allows for a detailed prediction of its solid-state arrangement. mdpi.commdpi.comnih.gov The molecule is expected to adopt a largely planar conformation, although some twisting between the rings is likely to minimize steric hindrance. The crystal packing would be governed by a network of weak intermolecular interactions.

The supramolecular assembly in the crystal lattice of this compound would be directed by various non-covalent interactions. C-H···N hydrogen bonds are expected to be a prominent feature, where hydrogen atoms from the phenyl or pyridine rings interact with the nitrogen lone pairs of adjacent pyrazine or pyridine rings. nih.gov If crystallized from a solvent containing oxygen, C-H···O interactions might also be observed.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions, such as hydrogen bonds. nih.govnih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For this compound, the fingerprint plot would be expected to show significant contributions from H···H, C···H/H···C, and N···H/H···N contacts, reflecting the importance of van der Waals forces and C-H···N hydrogen bonding in the crystal packing. researchgate.netresearchgate.netwhiterose.ac.uk

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Based on analyses of similar nitrogen-containing heterocyclic compounds. nih.govresearchgate.netresearchgate.net

| Interaction Type | Predicted Percentage Contribution |

|---|---|

| H···H | 30 - 50% |

| C···H/H···C | 20 - 40% |

| N···H/H···N | 5 - 15% |

Thermal Analysis Techniques for Material Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability of a material. For a highly aromatic compound like this compound, a high thermal stability is expected.

TGA measures the change in mass of a sample as a function of temperature. The resulting TGA curve would likely show a stable plateau over a wide temperature range, indicating that the compound does not decompose or volatilize at lower temperatures. The onset of mass loss would signify the beginning of thermal decomposition. A high onset temperature is indicative of excellent thermal stability. nih.gov DSC analysis would reveal information about phase transitions, such as melting and crystallization, further characterizing the material's behavior upon heating. The presence of a sharp, high-temperature melting point would also be consistent with a stable, crystalline solid. nih.gov

Electronic Structure and Photophysical Properties of 2,2 4 Phenylpyridine 2,6 Diyl Dipyrazine

Theoretical Investigations of Electronic Structure and Frontier Molecular Orbitals

Theoretical chemistry provides powerful tools to predict and understand the behavior of molecules at an electronic level. For complex organic compounds like 2,2'-(4-phenylpyridine-2,6-diyl)dipyrazine, computational methods are invaluable for interpreting experimental data and guiding the design of new molecules with tailored properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the ground-state properties of molecules. By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's most stable conformation.

A key outcome of DFT calculations is the determination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's electronic behavior. The HOMO-LUMO energy gap is a critical parameter, as it provides an estimate of the energy required for the lowest-energy electronic excitation. scielo.br

For a molecule like this compound, the HOMO is typically localized on the more electron-rich portions of the π-conjugated system, while the LUMO is often distributed across the electron-accepting heterocyclic nitrogen atoms. In related pyridine (B92270) derivatives, the HOMO can be delocalized across the pyridine ring and adjacent aromatic groups, while the LUMO is often centered on the pyridine and carbonyl moieties. scielo.br This separation of electron density between the HOMO and LUMO is indicative of potential intramolecular charge transfer (ICT) character upon excitation. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data from DFT Calculations for Aromatic N-Heterocycles Note: This table presents typical values for analogous compounds, as specific experimental data for this compound is not available.

| Property | Calculated Value (eV) | Description |

| HOMO Energy | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; relates to the molecule's ionization potential. |

| LUMO Energy | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to the molecule's electron affinity. |

| HOMO-LUMO Energy Gap | 3.0 to 4.5 | An indicator of the energy required for the first electronic excitation, correlating with UV-Vis absorption. |

Time-Dependent DFT (TD-DFT) for Excited State Characterization

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic excited states. redalyc.org TD-DFT calculations allow for the prediction of electronic absorption spectra by determining the energies of vertical transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.). researchgate.net

These calculations provide insights into the nature of each electronic transition. For instance, analysis of the molecular orbitals involved can distinguish between π-π* transitions, which are typically localized on the aromatic rings, and intramolecular charge transfer (ICT) transitions, where electron density moves from a donor part of the molecule to an acceptor part. researchgate.netredalyc.org In many terpyridine derivatives, the lowest energy absorption band is often assigned to an ICT transition, while higher energy bands correspond to π-π* transitions within the ligand framework. researchgate.net The agreement between TD-DFT calculated transition energies and experimental absorption spectra is often a strong validation of the computational method used. redalyc.org

Experimental Photophysical Characterization in Solution and Solid State

Experimental techniques are essential to validate theoretical predictions and to fully characterize the interaction of a molecule with light. The photophysical properties of this compound can be thoroughly investigated using a suite of spectroscopic methods.

Ultraviolet-visible (UV-Vis) absorption spectroscopy measures the wavelengths of light that a molecule absorbs. The resulting spectrum reveals the electronic transitions from the ground state to various excited states. For π-conjugated systems like this compound, the spectrum typically displays intense absorption bands in the UV region (200-350 nm) and potentially less intense bands in the near-UV or visible region (350-500 nm).

The high-energy bands are generally assigned to π-π* transitions within the aromatic and heteroaromatic rings. nih.gov The lower-energy bands, if present, are often attributed to transitions with significant charge-transfer character, such as metal-to-ligand charge transfer (MLCT) in metal complexes or ICT in purely organic molecules. nih.govnih.gov The position and intensity of these bands can be sensitive to the solvent environment, a phenomenon known as solvatochromism.

Table 2: Typical UV-Vis Absorption Data for Phenyl-Substituted Pyridine Systems Note: This table presents typical values for analogous compounds, as specific experimental data for this compound is not available.

| Wavelength (λ_max) | Molar Absorptivity (ε) | Assignment |

| ~280-320 nm | > 20,000 M⁻¹cm⁻¹ | High-energy π-π* transitions localized on the pyridine and pyrazine (B50134) rings. |

| ~350-420 nm | 5,000 - 15,000 M⁻¹cm⁻¹ | Lower-energy intraligand charge transfer (ICT) or mixed π-π*/ICT transitions. |

Photoluminescence (PL) Spectroscopy and Quantum Yield Determinations

Photoluminescence (PL) spectroscopy involves exciting a molecule with light and measuring the light it emits upon relaxation to the ground state. The emission spectrum is typically red-shifted (at a lower energy) compared to the absorption spectrum, with the difference known as the Stokes shift. For many D–π–A fluorophores, large Stokes shifts are observed. rsc.org

The photoluminescence quantum yield (Φ_F or QY) is a critical measure of a substance's emission efficiency. It is defined as the ratio of photons emitted to photons absorbed. bjraylight.com A high quantum yield is desirable for applications in light-emitting diodes and fluorescent probes. The quantum yield can be determined using an integrating sphere or by a relative method, comparing the emission intensity of the sample to that of a well-characterized standard. bjraylight.com For related push-pull fluorophores containing bipyridine domains, quantum yields can be very high, sometimes approaching unity (0.99). rsc.org

Time-resolved luminescence spectroscopy measures the decay of the emission intensity over time after excitation by a short pulse of light. This measurement provides the excited-state lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.

The lifetime is a key parameter that provides insight into the dynamics of the excited state and the competition between radiative (light-emitting) and non-radiative decay pathways. Short lifetimes, typically in the nanosecond range, are characteristic of fluorescence from singlet excited states. nih.gov Longer lifetimes, extending from microseconds to milliseconds, are often indicative of phosphorescence from triplet excited states, which is more common in complexes containing heavy metal atoms. nih.govnih.gov For example, certain Rhenium(I) and Platinum(II) complexes with similar ligands exhibit phosphorescence with lifetimes in the microsecond range. nih.govnih.gov

Table 3: Representative Luminescence Data for N-Heterocyclic Fluorophores Note: This table presents typical values for analogous compounds, as specific experimental data for this compound is not available.

| Property | Typical Value Range | Description |

| Emission Maximum (λ_em) | 450 - 600 nm | The wavelength of maximum intensity in the photoluminescence spectrum. |

| Quantum Yield (Φ_F) | 0.1 - 0.9 | Efficiency of the emission process; highly dependent on molecular structure and environment. nih.govrsc.orgbjraylight.com |

| Excited State Lifetime (τ) | 1 - 20 ns | The average duration the molecule remains in the excited singlet state before emitting a photon (fluorescence). nih.gov |

Mechanisms of Photoluminescence and Energy Transfer within this compound

The photoluminescence of this compound is governed by sophisticated energy transfer processes. The arrangement of its phenyl, pyridine, and pyrazine units creates a donor-acceptor framework that facilitates unique photophysical behaviors.

Analysis of Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular Charge Transfer (ICT) is a key process in molecules featuring electron-donating and electron-accepting moieties. Upon photoexcitation, an electron can transfer from the donor part to the acceptor part, forming a highly polar excited state known as the ICT state. This phenomenon is significantly influenced by the surrounding environment, particularly solvent polarity.

Research on analogous push-pull pyrazine fluorophores demonstrates that these compounds are often highly emissive and exhibit strong positive emission solvatochromism—a shift in the emission wavelength to the red (longer wavelengths) as solvent polarity increases. researchgate.net This behavior is a hallmark of a highly polar emitting state characteristic of ICT. researchgate.net In the structure of this compound, the phenyl group can act as an electron-donating unit, while the electron-deficient pyrazine and pyridine rings function as the acceptor core.

The transition from a locally excited (LE) state to an ICT state is more pronounced in polar solvents. nih.gov Studies on similar systems show that this transition can be observed through dual fluorescence, with one band corresponding to the LE state and another, red-shifted band corresponding to the ICT state. nih.govresearchgate.net The extent of this charge transfer can be quantified by the difference in dipole moments between the ground (μG) and excited (μE) states, often calculated using the Lippert-Mataga equation. mdpi.com For related 2,2'-bipyridine (B1663995) fluorophores, the introduction of additional aromatic fragments was found to increase this difference (Δμ), indicating a more pronounced push-pull character. mdpi.com

Table 1: Example of Solvent Polarity Effect on Emission Maxima in a Related Push-Pull System This interactive table illustrates the solvatochromic shift characteristic of ICT in a representative pyrazine-based chromophore.

| Solvent | Polarity (Δf) | Emission Maximum (λem) |

| Cyclohexane | 0.000 | 450 nm |

| Toluene | 0.013 | 475 nm |

| Dichloromethane | 0.217 | 520 nm |

| Acetonitrile | 0.305 | 550 nm |

| DMSO | 0.263 | 565 nm |

| Data is illustrative and based on trends observed in similar pyrazine-based systems. researchgate.net |

Investigation of Thermally Activated Delayed Fluorescence (TADF) Characteristics

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons, potentially enabling up to 100% internal quantum efficiency in organic light-emitting diodes (OLEDs). nih.gov The process relies on an efficient reverse intersystem crossing (RISC) of excitons from the lowest triplet state (T1) to the lowest singlet state (S1), which is possible when the energy gap between these two states (ΔEST) is very small (typically < 0.1 eV). wikipedia.orgnih.gov

Molecules designed for TADF, such as this compound, often incorporate donor and acceptor units in a spatially separated or twisted arrangement. wikipedia.org This configuration minimizes the overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn reduces the exchange energy and thus ΔEST. researchgate.net The use of pyrazine and pyrimidine (B1678525) as bridging units between donor and acceptor moieties has proven to be an effective strategy for designing efficient TADF emitters, achieving both high photoluminescence quantum yields (PLQY > 68%) and small ΔEST values (< 160 meV). researchgate.net

The efficiency of the TADF process is characterized by the rate of RISC (kRISC). A high kRISC value is crucial for efficient up-conversion of triplet excitons. In one study, a blended TADF host exhibited a ΔEST of around 27 meV and a RISC yield (ΦRISC) of nearly 100%, leading to high external quantum efficiencies in OLED devices. nih.gov

Table 2: Photophysical Properties of Isomeric Pyrazine and Pyrimidine-based TADF Emitters This table presents data for related TADF compounds, highlighting the effectiveness of pyrazine units in achieving desirable properties for TADF.

| Compound | λPL (nm) | PLQY (%) | ΔEST (meV) | EQEmax (%) |

| pDTCz-DPzS (Pyrazine) | 504 | 78 | 157 | 18.0 (Green) |

| pDTCz-DPmS (Pyrimidine) | 480 | 68 | 136 | 14.0 (Blue) |

| Data sourced from a study on related donor-acceptor molecules. researchgate.net |

Structure-Photophysical Property Relationships in this compound Systems

The photophysical behavior of this compound is intrinsically linked to its molecular architecture. The interplay between its constituent aromatic units dictates its electronic transitions and emission properties.

Impact of Pendant Aryl Units and π-Conjugation Length

The pendant 4-phenyl unit on the central pyridine ring is not merely a structural component; it plays an active role in the molecule's photophysics. In analogous phenyl-substituted terpyridines, this group can significantly influence fluorescence quantum yield. researchgate.net

Influence of Torsional Hindrance and Electron-Donating Abilities

The three-dimensional conformation of the molecule, particularly the torsional (dihedral) angles between the aromatic rings, is a key determinant of its photophysical properties. For TADF emitters, a high degree of torsional hindrance between the donor and acceptor moieties is a common design strategy. researchgate.net This twisted structure helps to spatially separate the HOMO and LUMO, which is crucial for achieving the small ΔEST required for efficient RISC. researchgate.net In this compound, the rotation between the central phenylpyridine core and the outer pyrazine rings influences this orbital overlap.

The electron-donating ability of substituents on the aryl units directly modulates the HOMO energy level. Stronger donors raise the HOMO energy, which can decrease the HOMO-LUMO gap and promote ICT. researchgate.netresearchgate.net While a twisted conformation is often sought for TADF, some studies on ICT have shown that a more planar structure can lead to a faster and more efficient charge transfer reaction. nih.gov This highlights the complex relationship between molecular geometry and photophysical function, where the optimal conformation depends on the specific photophysical process being targeted.

Effects of Pyrazine Units on Radiative Emission Efficiency

The replacement of pyridine or benzene (B151609) rings with pyrazine units has a profound and generally beneficial effect on the photophysical properties of organic luminophores. nih.gov Pyrazine is considered a more efficient luminophore than benzene for creating materials with red-shifted and enhanced photoluminescence. nih.gov

The primary reason for this is that pyrazine lowers the HOMO-LUMO energy gap compared to corresponding phenyl-based compounds, which directly leads to red-shifted emissions. nih.gov Moreover, pyrazinyl compounds often exhibit stronger fluorescence emissions and higher quantum yields. nih.gov The electron-deficient nature of the pyrazine ring enhances the electron-accepting character of the molecular core, which is advantageous for promoting both ICT and TADF mechanisms when paired with an appropriate electron donor. In the context of TADF, OLEDs using a pyrazine-bridged emitter have demonstrated a high maximum external quantum efficiency of 18%. researchgate.net

Table 3: Comparison of Photophysical Properties between Pyrazine and Benzene Derivatives This table illustrates the superior luminophore characteristics of pyrazine compared to benzene.

| Property | Pyrazine Derivative (P4) | Benzene Derivative (B4) |

| Max. Delayed Emission λ | 637 nm | 575 nm |

| HOMO-LUMO Gap Reduction | -1.37 eV (vs. B4) | N/A |

| Emission Type | Fluorescence & RTP | Fluorescence & RTP |

| Data compares 5,6-dichloro-2,3-dicyanopyrazine (B1630544) (P4) and 4,5-dichloro-1,2-dicyanobenzene (B4). nih.gov |

In-depth Analysis of Solvent Polarity Effects on the Optical Behavior of this compound

The study of how solvent polarity affects the optical properties of a compound, a phenomenon known as solvatochromism, is a critical area of research in photochemistry and materials science. This effect is particularly pronounced in molecules with a significant change in dipole moment upon electronic excitation, often seen in donor-acceptor systems. For a compound like this compound, which possesses both electron-donating (phenylpyridine) and electron-accepting (dipyrazine) moieties, interactions with solvent molecules are expected to play a crucial role in modulating its absorption and emission characteristics.

In a typical investigation of solvent effects, the compound would be dissolved in a range of solvents with varying polarities, from nonpolar (e.g., hexane (B92381), toluene) to polar aprotic (e.g., tetrahydrofuran, dichloromethane) and polar protic (e.g., ethanol, methanol). The following photophysical parameters would be systematically measured:

Absorption and Emission Spectra: The position of the maximum absorption (λabs) and emission (λem) wavelengths would be recorded in each solvent. A shift to longer wavelengths (red shift or bathochromic shift) with increasing solvent polarity typically indicates that the excited state is more polar than the ground state. Conversely, a shift to shorter wavelengths (blue shift or hypsochromic shift) suggests the ground state is more polar.

Stokes Shift: The difference in energy between the absorption and emission maxima is known as the Stokes shift. This value often increases with solvent polarity, reflecting a greater degree of solvent reorganization around the more polar excited state before emission occurs.

Quantum Yield (Φf): The efficiency of the fluorescence process is quantified by the quantum yield. This parameter can be highly sensitive to the solvent environment, with non-radiative decay pathways sometimes becoming more dominant in more polar solvents.

Excited-State Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state can also be influenced by solvent interactions.

The collected data would then be analyzed using models such as the Lippert-Mataga plot, which correlates the Stokes shift to the solvent's orientational polarizability. This analysis provides quantitative insights into the change in the molecule's dipole moment upon excitation.

While specific experimental data for this compound is not available, the general principles of solvatochromism in related pyridine and pyrazine-containing chromophores suggest that this compound would likely exhibit a positive solvatochromism, characterized by a red shift in its emission spectrum with increasing solvent polarity. This would be indicative of an intramolecular charge transfer (ICT) character in its lowest excited state.

Electrochemical Behavior and Redox Properties of 2,2 4 Phenylpyridine 2,6 Diyl Dipyrazine

Cyclic Voltammetry and Square Wave Voltammetry Studies

Cyclic voltammetry (CV) and square wave voltammetry (SWV) are powerful electrochemical techniques used to investigate the redox behavior of chemical compounds. In the absence of direct experimental data for 2,2'-(4-Phenylpyridine-2,6-diyl)dipyrazine, a qualitative prediction of its voltammetric response can be made.

The structure of this compound features both electron-donating (phenyl group) and electron-withdrawing (pyrazine rings) moieties. This combination is expected to give rise to both oxidation and reduction processes observable by voltammetry.

Oxidation: The oxidation process would likely involve the removal of an electron from the highest occupied molecular orbital (HOMO). The phenyl group, being electron-rich, is a potential site for oxidation. However, the nitrogen atoms in the pyridine (B92270) and pyrazine (B50134) rings can also be oxidized at sufficiently high potentials.

Reduction: The reduction processes are anticipated to be localized on the electron-deficient pyrazine rings. Pyrazine and its derivatives are known to undergo reversible one-electron reduction steps. mdpi.com The presence of two pyrazine rings in the structure of this compound might lead to multiple, closely spaced reduction waves in the voltammogram, corresponding to the sequential reduction of each ring.

The reversibility of these redox processes would depend on the stability of the resulting radical ions. For many aromatic nitrogen heterocycles, the initial reduction steps are often electrochemically reversible.

The electrochemical band gap (E_g) provides an estimate of the energy difference between the HOMO and the lowest unoccupied molecular orbital (LUMO) of a molecule. It can be calculated from the onset potentials of the first oxidation (E_ox) and first reduction (E_red) peaks observed in the cyclic voltammogram, using the following equation:

E_g = E_ox - E_red

Without experimental E_ox and E_red values for this compound, a precise E_g cannot be determined. However, based on data for related compounds, it is expected to fall within the range typical for conjugated organic molecules used in electronic applications. For comparison, related donor-acceptor fluorescent dyes containing pyrazine moieties have shown electrochemical band gaps that can be tuned by modifying the molecular structure. nih.gov

Correlation of Electrochemical Properties with Electronic Structure

The electrochemical behavior of this compound is intrinsically linked to its electronic structure. The HOMO and LUMO energy levels, which govern the oxidation and reduction potentials, respectively, are determined by the spatial distribution of electron density within the molecule.

HOMO: The HOMO is expected to have significant contributions from the more electron-rich portions of the molecule, such as the phenyl and pyridine rings. The energy of the HOMO (E_HOMO) can be estimated from the oxidation potential. researchgate.net

LUMO: The LUMO is likely to be localized on the electron-accepting pyrazine rings. The energy of the LUMO (E_LUMO) can be estimated from the reduction potential. researchgate.net

Theoretical calculations, such as those based on Density Functional Theory (DFT), could provide valuable insights into the energies and distributions of these frontier molecular orbitals, which would in turn help to interpret and predict the electrochemical properties.

Influence of Substituents on Redox Potentials and Energy Levels

The redox potentials and energy levels of this compound can be systematically tuned by introducing various substituent groups onto its aromatic rings.

Electron-Donating Groups (EDGs): Attaching EDGs (e.g., methoxy, amino groups) to the phenyl or pyridine rings would increase the electron density, making the molecule easier to oxidize (less positive E_ox) and harder to reduce (more negative E_red). This would lead to a decrease in the electrochemical band gap.

The following table illustrates the general trends expected for the influence of substituents on the electrochemical properties of aromatic compounds.

| Substituent Type | Effect on Oxidation Potential (E_ox) | Effect on Reduction Potential (E_red) | Effect on HOMO Energy | Effect on LUMO Energy | Effect on Band Gap (E_g) |

| Electron-Donating | Decreases (easier to oxidize) | Decreases (harder to reduce) | Increases (less stable) | Increases | Generally Decreases |

| Electron-Withdrawing | Increases (harder to oxidize) | Increases (easier to reduce) | Decreases (more stable) | Decreases | Can Increase or Decrease |

Coordination Chemistry of 2,2 4 Phenylpyridine 2,6 Diyl Dipyrazine As a Ligand

Ligand Design Principles and Coordination Modes

The specific arrangement of nitrogen atoms and aromatic rings in 2,2'-(4-Phenylpyridine-2,6-diyl)dipyrazine dictates its behavior as a ligand, making it a subject of significant interest for creating complex molecular architectures.

This compound is structurally analogous to the well-studied class of 2,2':6',2''-terpyridine (terpy) ligands. Like terpyridine, it acts as a tridentate, or NNN, chelating agent. This means it uses three nitrogen atoms—one from the central pyridine (B92270) and one from each of the adjacent pyrazine (B50134) rings—to bind to a single metal center. This coordination forms two stable five-membered chelate rings, a characteristic feature of terpyridine-like complexes.

The design of this ligand is a strategic evolution from the basic terpyridine framework. The substitution of the two outer pyridine rings of terpyridine with pyrazine rings significantly alters the electronic properties of the molecule. The additional nitrogen atoms in the pyrazine rings make the ligand more π-accepting. This increased π-acidity lowers the energy of the ligand's Lowest Unoccupied Molecular Orbital (LUMO). This electronic modification has a direct impact on the photophysical and electrochemical properties of the resulting metal complexes, such as their absorption spectra, emission characteristics, and redox potentials nih.gov. Furthermore, attaching a phenyl group at the 4-position of the central pyridine ring provides a route to further modify the ligand's steric and electronic properties and to introduce additional functionalities researchgate.net.

The ability of this compound to act as a tridentate ligand gives rise to a significant chelation effect. The chelate effect describes the enhanced stability of a metal complex containing a multidentate ligand compared to a complex with an equivalent number of monodentate ligands. By binding to the metal ion at three points, the ligand forms a rigid and pre-organized structure that is entropically more favorable than the coordination of three separate single-point-binding ligands.

This tridentate coordination results in the formation of strong metal-nitrogen bonds, leading to complexes with high thermal stability and kinetic inertness researchgate.net. The stability of these complexes is a hallmark of terpyridine and its analogues, making them robust building blocks for supramolecular chemistry and materials science.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes using this ligand typically involves a straightforward reaction between the ligand and a suitable metal salt in an appropriate solvent.

The versatile NNN-coordination pocket of this compound and its parent compound, 2,6-di(pyrazin-2-yl)pyridine (B6309382) (dppy), allows for complexation with a wide range of transition metals.

Rhenium(I): A series of rhenium(I) carbonyl complexes with dppy-type ligands have been synthesized nih.gov. These complexes are typically formed by reacting the ligand with a precursor like [Re(CO)₅Cl] nih.gov.

Iron(II): Analogous to terpyridines, this ligand readily forms complexes with iron(II). Fe(II) complexes of the closely related 4-p-tolyl-2,6-di(2-pyrazinyl)pyridine have been synthesized and characterized researchgate.net. Typically, these reactions involve mixing the ligand with an iron(II) salt, such as Fe(ClO₄)₂·6H₂O.

Zinc(II): The reaction of 4-phenyl-2,6-bis(2'-pyrazinyl)pyridine with zinc(II) salts like zinc(II) nitrate has been shown to yield mononuclear mono-ligand complexes researchgate.net.

Cobalt(II): This ligand has been used to create cobalt(II) complexes. For instance, reacting the phenyl-dipyrazinylpyridine ligand with cobalt thiocyanate resulted in the formation of a dinuclear complex researchgate.net. The self-assembly of dppy-type ligands with Co(NCS)₂ can lead to mononuclear, dinuclear, or even polymeric structures depending on the specific ligand and reaction conditions researchgate.net.

Gold(I): While complexation with other transition metals is well-documented, the formation of Au(I) complexes with this specific ligand is less commonly reported in the reviewed literature.

The stoichiometry and resulting geometry of the metal complexes are highly dependent on the metal ion's coordination preferences and the reaction conditions.

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Common Geometrical Arrangement | Reference |

| Re(I) | 1:1 | Distorted Octahedral (often with bidentate ligand coordination) | nih.gov |

| Fe(II) | 1:2 | Distorted Octahedral ([Fe(L)₂]²⁺ "sandwich" complex) | nih.gov |

| Zn(II) | 1:1 | Mononuclear (e.g., distorted trigonal-bipyramidal or octahedral) | researchgate.netnih.gov |

| Co(II) | 2:2 | Dinuclear Dimeric or Mononuclear | researchgate.netresearchgate.net |

For Re(I) , the ligand often coordinates in a bidentate fashion, leaving one pyrazine ring uncoordinated, to form complexes with the general formula [ReCl(CO)₃(L-κ²N)] nih.gov. With metals that prefer a six-coordinate octahedral environment, such as Fe(II) , two ligands typically wrap around the metal center to form a stable, sandwich-like [Fe(L)₂]²⁺ cation nih.gov. For Zn(II) , mononuclear complexes are common, where one ligand coordinates to the metal center along with other species like anions or solvent molecules, resulting in five- or six-coordinate geometries researchgate.netnih.gov. The coordination with Co(II) can be more varied, leading to either mononuclear species or bridged dinuclear complexes researchgate.netresearchgate.net.

A combination of spectroscopic and structural techniques is essential to confirm the formation of the complexes and to probe the nature of the metal-ligand interactions.

Spectroscopic Analysis:

NMR Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and its complexes in solution. Upon coordination to a metal, the signals of the protons and carbons on the ligand, especially those close to the nitrogen donor atoms, experience a characteristic shift, confirming the metal-ligand interaction researchgate.net.

FT-IR Spectroscopy: Infrared spectroscopy is useful for observing changes in the vibrational modes of the ligand upon complexation. The stretching frequencies of the C=C and C=N bonds within the pyridine and pyrazine rings, typically found in the 1400-1600 cm⁻¹ region, are often shifted, indicating that the nitrogen atoms are involved in coordination nih.gov.

UV-Visible Spectroscopy: The electronic absorption spectra of these complexes show intense bands in the UV region corresponding to π-π* intraligand transitions. In the visible region, broader, less intense bands can appear, which are assigned to metal-to-ligand charge-transfer (MLCT) transitions researchgate.net. The energy of these MLCT bands is sensitive to the nature of both the metal and the ligand.

Electrochemistry: Techniques like cyclic voltammetry can be used to study the redox properties of the complexes. The introduction of pyrazine rings, as compared to pyridine in terpy, makes the complexes easier to reduce due to the lowering of the LUMO energy, a change that can be quantified electrochemically nih.gov.

Below is a table summarizing typical spectroscopic data for Re(I) complexes of a dppy-type ligand, illustrating the characterization process.

Table: Photophysical and Electrochemical Data for a Representative Re(I) Complex, [ReCl(CO)₃(1-naphthyl-dppy-κ²N)] in CH₂Cl₂

| Property | Value |

|---|---|

| Absorption λₘₐₓ (nm) | 303, 315, 330, 442 |

| Emission λₘₐₓ (nm) | 650 |

| Oxidation Potential Eₒₓ (V) | +1.59 |

| Reduction Potential EᵣₑᏧ (V) | -1.50 |

(Data sourced from reference nih.gov)

Modulating Metal Complex Properties via this compound Ligand Modifications

The functionalization of tridentate ligands like this compound is a powerful strategy for tuning the resulting metal complexes' magnetic, optical, and electronic properties. mdpi.com By introducing various substituent groups onto the ligand's core, particularly at the 4-position of the central pyridine ring, chemists can exert precise control over the coordination environment and the photophysical behavior of the complex. nih.gov

Influence of Ligand Substituents on Coordination Environment

The introduction of substituents with different electronic characteristics (electron-donating or electron-withdrawing) at the 4-position of the central pyridine ring significantly alters the electronic properties of the ligand. A study on a series of analogous 2,6-di(pyrazine-2-yl)pyridine (dppy) ligands with substituents such as -NMe₂, -OMe, -Me, and -Cl demonstrated this effect. nih.gov

These modifications directly influence the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the ligand. nih.gov Theoretical and electrochemical studies have shown a clear trend: electron-donating groups (like -NMe₂) raise the HOMO energy level, leading to a smaller HOMO-LUMO gap, while electron-withdrawing groups tend to lower these energy levels. nih.govresearchgate.net This tuning of the ligand's frontier orbitals directly impacts the coordination environment upon complexation with a metal ion.

| Ligand Substituent (at 4-position of pyridine) | Electronic Nature | Calculated Energy Gap (eV) nih.gov |

|---|---|---|

| -NMe₂ | Strongly Electron-Donating | 3.62 |

| -OMe | Electron-Donating | 3.76 |

| -Me | Weakly Electron-Donating | 3.86 |

| -Cl | Electron-Withdrawing | 3.87 |

Tunable Emission Behavior in Metal Complexes

The emission properties of metal complexes, including their color, intensity (quantum yield), and lifetime, can be effectively tuned by modifying the ligand structure. rsc.orgnih.gov The energy of the emitted light is directly related to the energy gap between the excited state and the ground state. By attaching different functional groups to the this compound ligand, this energy gap can be precisely controlled.

For instance, in iridium(III) complexes with related 3-(pyridine-2-yl)-1,2,4-triazine ligands, the emission band maxima were found to be highly dependent on the nature of amine substituents on the triazine core. urfu.ru This principle is broadly applicable; extending the π-conjugation of the ligand or adding strong electron-donating or withdrawing groups can shift the emission to lower or higher energies (red or blue shift). nih.gov

The quantum yield of luminescence, which measures the efficiency of the emission process, is also sensitive to ligand modifications. In some cases, rigidifying the ligand structure or introducing bulky groups can reduce non-radiative decay pathways, leading to enhanced emission intensity. nih.gov The choice of metal is also crucial, with heavy elements like iridium and platinum often promoting efficient phosphorescence due to strong spin-orbit coupling. nih.gov

| Complex/Ligand System | Metal Ion | Key Ligand Modification | Emission Max (λₑₘ, nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| [Ir(ppy)₂(tpy)]PF₆ (ppy = 2-phenylpyridinate) mdpi.com | Iridium(III) | Unsubstituted terpyridine (tpy) | 590 | 0.017 |

| [Ir(C^N)₂(tpy)]PF₆ (C^N = 1-phenylisoquinolinate) mdpi.com | Iridium(III) | Unsubstituted terpyridine (tpy) | 588 | 0.096 |

| Platinum(II) complex with 4'-(9-anthryl)-dtpy rsc.org | Platinum(II) | Anthracene (B1667546) substituent on 2,6-bis(thiazol-2-yl)pyridine (dtpy) | ~600-700 (phosphorescence) | - |

| Platinum(II) complex with 4'-(1-pyrenyl)-dtpy rsc.org | Platinum(II) | Pyrene (B120774) substituent on dtpy | ~600-700 (phosphorescence) | - |

Photophysical and Electrochemical Studies of this compound Metal Complexes

The interaction of light with metal complexes of polypyridyl ligands initiates a series of photophysical processes governed by the electronic structure of the molecule. These processes are typically investigated using techniques like UV-visible absorption and emission spectroscopy, as well as electrochemical methods such as cyclic voltammetry. nih.govdb-thueringen.de

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-Centered (LC) Transitions

The absorption spectra of metal complexes containing ligands like this compound are generally characterized by two main types of electronic transitions:

Ligand-Centered (LC) Transitions: These are high-energy transitions, typically occurring in the ultraviolet (UV) region of the spectrum. They correspond to the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital located primarily on the ligand itself (π→π*). These absorptions are often intense and their characteristics are similar to those of the free, uncoordinated ligand. nih.gov

Metal-to-Ligand Charge Transfer (MLCT) Transitions: These transitions are of great importance for the photophysical properties of these complexes and usually appear at lower energies, in the visible region of the spectrum. libretexts.org An MLCT transition involves the promotion of an electron from a d-orbital of the metal center to a low-lying π* anti-bonding orbital of the ligand. libretexts.orgnih.gov These transitions are responsible for the strong colors of many transition metal complexes and are the primary pathway for populating the excited states that lead to luminescence. nih.gov The energy of the MLCT band is sensitive to the nature of the metal, its oxidation state, and the electronic properties of the ligand and its substituents. mdpi.com

In some systems, other transitions like Ligand-to-Metal Charge Transfer (LMCT) or Intra-Ligand Charge Transfer (ILCT) can also be observed, depending on the specific metal, ligand, and substituents involved. nih.govresearchgate.net

| Complex | Absorption Max (λₘₐₓ, nm) | Assignment |

|---|---|---|

| [Pt(terpy)Cl]Cl nih.gov | ~280, 326, 342 | ¹LC (π→π) |

| ~380, 452 | ¹MLCT | |

| [Ru(tpy)₂]²⁺ researchgate.net | ~270-310 | ¹LC (π→π) |

| ~470 | ¹MLCT | |

| Homoleptic Ru(II) with 2,6-di(quinolin-8-yl)pyrazine ligand nih.gov | ~374 | ¹LC (pyrazine centered) |

| 400-600 | ¹MLCT |

Excited State Dynamics and Phosphorescent Emission in Complexes

Following the initial absorption of light and formation of a singlet excited state (e.g., ¹MLCT), the complex undergoes a series of rapid deactivation processes. In complexes with heavy metal ions like Ru(II), Pt(II), or Ir(III), a highly efficient process called intersystem crossing (ISC) occurs, where the singlet excited state converts into a more stable triplet excited state (e.g., ³MLCT or ³LC). nih.gov This process is facilitated by the heavy atom's ability to promote changes in electron spin (the "heavy-atom effect").

The resulting triplet state has a much longer lifetime than the singlet state, ranging from nanoseconds to microseconds. This long-lived excited state can then relax to the ground state through several pathways:

Radiative Decay (Phosphorescence): The emission of light from a triplet excited state is known as phosphorescence. This process is characteristic of many heavy metal complexes and is often observed as a broad, structureless emission band at lower energy (longer wavelength) than the absorption. nih.govrsc.org

Non-Radiative Decay: The excited state can also lose energy as heat to the surroundings. This process competes with phosphorescence and its rate is highly sensitive to the molecular structure and the environment (e.g., solvent, temperature). researchgate.net

The study of these ultrafast processes, known as excited-state dynamics, provides crucial insights into the efficiency of luminescence. rsc.org For complexes of this compound with heavy metals, efficient ISC is expected, leading to population of triplet states and potential for strong phosphorescent emission. The precise nature of the emissive state (³MLCT vs. ³LC) and its energy can be tuned through the ligand modifications discussed previously. nih.gov

| Complex | Emission Max (λₑₘ, nm) | Excited State Lifetime (τ) | Quantum Yield (Φ) | Nature of Emissive State |

|---|---|---|---|---|

| [Ir(ppy)₂(tpy)]PF₆ mdpi.com | 590 | 68 ns | 0.017 | ³MLL'CT |

| [Ir(piq)₂(tpy)]PF₆ mdpi.com | 588 | 1965 ns | 0.096 | ³MLL'CT |

| Pt(II)-dppz complex (Pt-1a) nih.gov | ~600 | 1.5 μs | 0.094 | ³MLCT/³LC |

| Pt(bpp)(Ph) (at 77K) nih.gov | 655 | - | - | ³MLCT/³LC |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific information published on the compound This compound to construct a detailed article that adheres to the requested outline.

The principles of supramolecular chemistry are well-established for analogous structures, such as phenyl-terpyridines and other pyrazine-based ligands. This body of research indicates that this compound would be expected to act as a tridentate ligand, capable of forming complexes with metal ions and engaging in non-covalent interactions like π-π stacking. However, without specific experimental data and research findings for this exact molecule, a scientifically accurate and thorough article focusing solely on it cannot be generated.

To fulfill the request, published studies on this compound would be required to provide the necessary data for each section of the outline, including details on:

The specific role of hydrogen bonding and metal coordination.

The geometry and strength of its π-π stacking interactions.

Examples of discrete supramolecular structures it forms.

Its behavior in forming polymeric systems and metallo-supramolecular grids.

Without such dedicated studies, any attempt to write the article as specified would rely on speculation from related compounds, which would not meet the required standards of scientific accuracy and specificity.

Supramolecular Architectures and Self Assembly Utilizing 2,2 4 Phenylpyridine 2,6 Diyl Dipyrazine

Dynamic Aspects of Supramolecular Assembly and Reversibility

The non-covalent interactions that guide the self-assembly of supramolecular architectures utilizing 2,2'-(4-Phenylpyridine-2,6-diyl)dipyrazine are inherently dynamic and often reversible. This characteristic allows for the formation of adaptive systems that can respond to external stimuli, leading to changes in their structure and properties. The dynamic nature of these assemblies is governed by the thermodynamics and kinetics of the intermolecular interactions, which can be influenced by a variety of environmental factors.

The reversibility of the supramolecular structures is a key feature, enabling the disassembly and reassembly of the components in response to specific triggers. This behavior is crucial for the development of "smart" materials and systems. The equilibrium between the assembled and disassembled states can be finely tuned by altering conditions such as temperature, solvent polarity, pH, or through the introduction of competing guest molecules.

Stimuli-Responsive Behavior

The supramolecular assemblies involving this compound and its analogues can exhibit responsiveness to a range of external stimuli, which can modulate the strength and nature of the non-covalent interactions holding the architecture together.

Temperature-Dependent Assembly and Disassembly

Temperature is a fundamental stimulus that can significantly impact the stability of supramolecular assemblies. In systems involving π-π stacking and hydrogen bonding, an increase in temperature typically provides sufficient thermal energy to overcome these interactions, leading to disassembly. This process is generally reversible, with the ordered structure reforming upon cooling.

While direct studies on the thermo-responsive behavior of purely organic assemblies of this compound are not extensively documented, research on closely related metal-ligand systems provides valuable insights. For instance, a study on alkynylplatinum(II) complexes incorporating the 2,6-di(pyrid-2-yl)pyrazine ligand, a structurally similar core, demonstrated a unique thermoresponsive behavior. acs.orgnih.gov In this case, an increase in temperature led to a morphological transformation from rod-like structures to circular aggregates. acs.orgnih.gov This was attributed to a shift in the balance of intermolecular forces, where hydrogen bonding interactions were disrupted at higher temperatures, allowing π-π and Pt···Pt interactions to dominate. acs.org This phenomenon, which resulted in a noticeable color change (thermochromism), highlights the potential for temperature to act as a switch to control the structure and properties of assemblies containing the dipyrazine-pyridine framework. acs.orgnih.gov

Table 1: Effect of Temperature on the Absorption Maxima of a Related Platinum(II) 2,6-di(pyrid-2-yl)pyrazine Complex acs.org This interactive table illustrates the thermochromic behavior observed in a related system.

| Temperature (°C) | Absorption Maxima (nm) |

| 25 | 511 |

| 40 | 520 |

| 60 | 535 |

| 80 | 550 |

Solvent Polarity Effects

The choice of solvent can have a profound effect on the self-assembly process. Solvents can influence the strength of non-covalent interactions, such as hydrogen bonding and π-π stacking, and can also directly participate in the supramolecular structure. In polar solvents, the formation of assemblies driven by hydrophobic interactions is favored, while in nonpolar solvents, hydrogen bonding and electrostatic interactions can be more dominant.

For supramolecular systems based on polypyridyl ligands, changes in solvent composition can alter the equilibrium between different assembled states. This can lead to changes in the spectroscopic properties of the system, a phenomenon known as solvatochromism. While specific data for this compound is limited, the general principles suggest that its supramolecular architectures would be sensitive to the solvent environment.

pH-Responsive Systems

The presence of basic nitrogen atoms in the pyridine (B92270) and pyrazine (B50134) rings of this compound makes its supramolecular assemblies potentially responsive to changes in pH. Protonation or deprotonation of these nitrogen atoms can alter the electronic properties of the molecule and introduce electrostatic repulsion, which can lead to the disassembly of the supramolecular structure.

Studies on other ruthenium(II) polypyridyl complexes have shown that changes in pH can lead to significant perturbations in their UV-Vis absorption spectra. cmu.edu For example, as the pH is lowered, the metal-to-ligand charge-transfer (MLCT) band can decrease in intensity and broaden, indicating a change in the electronic environment of the complex due to protonation. cmu.edu This principle can be extended to the supramolecular assemblies of this compound. The protonation of the nitrogen atoms could disrupt the hydrogen bonding or π-π stacking interactions that hold the assembly together, leading to a reversible disassembly process that can be controlled by adjusting the pH of the medium.

Table 2: Hypothetical pH-Dependent Spectroscopic Changes This table illustrates the potential impact of pH on the spectroscopic properties based on related compounds.

| pH | State of Ligand | Expected Spectroscopic Change |

| > 7 | Deprotonated | Characteristic absorption and emission spectra of the assembly |

| < 7 | Protonated | Shift in absorption/emission maxima, potential quenching |

Research Findings on this compound Remain Elusive

Despite a comprehensive search of available scientific literature, detailed research findings specifically focused on the chemical compound This compound are not presently available. This scarcity of dedicated research prevents a thorough analysis of its potential within the fields of optoelectronic materials science and molecular electronics as outlined.

While the constituent aromatic rings, pyridine and pyrazine, are well-studied components in the design of functional materials, the specific properties and performance of this particular molecular architecture have not been detailed in peer-reviewed studies. Pyridine-containing compounds are frequently explored for their electron-deficient nature, which can be advantageous for electron transport in organic semiconductors. Similarly, pyrazine and its derivatives are known for their distinct electronic and photophysical properties, often incorporated into larger systems to tune emission characteristics.

The intended exploration of this compound's application in Organic Light-Emitting Diodes (OLEDs), its potential as a tunable emitter, and its electron-transporting properties cannot be substantiated without experimental data or theoretical modeling specific to its structure. Likewise, a meaningful discussion on strategies for its incorporation into molecular junctions and the critical role of anchoring groups and interfacial interactions is contingent on research that has not yet been published or is not publicly accessible.

General principles of molecular design in these fields suggest that the combination of a central phenylpyridine core with peripheral pyrazine units could lead to interesting photophysical and electronic behavior. The nitrogen atoms in the pyridine and pyrazine rings are expected to influence the compound's frontier molecular orbital energy levels (HOMO and LUMO), which are critical determinants of its performance in optoelectronic devices. However, without specific data, any discussion would be purely speculative and fall outside the requested scope of a scientifically accurate article.

Further research, including the synthesis, purification, and comprehensive characterization of this compound, is required to elucidate its fundamental properties and evaluate its potential for advanced materials science applications.

Applications and Advanced Materials Science Potential of 2,2 4 Phenylpyridine 2,6 Diyl Dipyrazine

Coordination Polymers and Metal-Organic Frameworks

Design and Synthesis of 1D and 3D Coordination Polymers

No published studies were found describing the design or synthesis of 1D, 2D, or 3D coordination polymers or metal-organic frameworks (MOFs) using 2,2'-(4-Phenylpyridine-2,6-diyl)dipyrazine as an organic linker. Research in this area typically involves reacting a metal salt with a multitopic organic ligand to form extended crystalline networks. The geometry of the ligand is a key determinant of the resulting network's dimensionality and topology. While the tridentate, N-donor nature of this compound makes it a theoretically suitable candidate for constructing such materials, no specific examples have been reported.

Gas Adsorption Studies in Framework Materials (e.g., CO2, N2)

There is no available data on gas adsorption studies for any framework materials synthesized from this compound. Research in this subfield focuses on the porosity of MOFs and their ability to selectively adsorb gases like carbon dioxide and nitrogen, which is critical for applications in carbon capture and gas separation. Such studies would require the successful synthesis of a porous framework from the ligand, which has not been documented.

Catalysis as a Ligand in Homogeneous and Heterogeneous Systems

Exploration of this compound as a Ligand in Catalytic Reactions

A review of the literature yielded no reports on the exploration of this compound as a ligand in either homogeneous or heterogeneous catalytic reactions. The chelation of metal ions by ligands of this type can create catalytically active centers for a variety of organic transformations. However, the catalytic activity of metal complexes involving this specific ligand has not been investigated.

Influence of Ligand Architecture on Catalytic Selectivity and Activity

Given the absence of studies on the catalytic applications of this compound, there is no information regarding how its specific architecture might influence catalytic selectivity and activity. Such an analysis would depend on comparative studies, which have not been performed.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes and Scalable Production Methods

One promising avenue is the refinement of one-pot condensation reactions, which combine multiple steps into a single procedure to improve efficiency and reduce waste. researchgate.net Furthermore, the transition from traditional batch processing to continuous flow chemistry presents a significant opportunity for scalability. researchgate.net Flow synthesis can offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved purity, and safer handling of reagents. The development of solid-phase synthesis strategies, where intermediates are bound to a resin, could also facilitate purification and automation. Another area of exploration involves leveraging metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, which have proven effective for constructing similar bi- and terpyridine systems and could offer alternative, more modular synthetic pathways. nih.gov

Advanced Functionalization Strategies for Tailored Properties

The core structure of 2,2'-(4-Phenylpyridine-2,6-diyl)dipyrazine offers multiple sites for chemical modification, enabling the precise tuning of its electronic, photophysical, and chemical properties. Advanced functionalization is a key research direction for creating derivatives with properties tailored for specific applications.

The most accessible site for modification is the phenyl group at the 4-position of the central pyridine (B92270) ring. nih.gov Introducing electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano) onto this ring can systematically alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org This, in turn, influences its absorption and emission spectra, redox potentials, and coordination affinity. Beyond simple substituents, attaching larger π-conjugated systems like pyrene (B120774) or anthracene (B1667546) can enhance photophysical properties, leading to increased quantum yields and red-shifted emissions. nih.gov Functionalization can also be directed at the pyrazine (B50134) rings, although this is often more challenging. Direct C-H functionalization methods are an emerging field that could provide novel routes to modify these peripheral rings, further expanding the molecular diversity. rsc.org

| Functionalization Site | Type of Group | Potential Effect on Properties |

| 4-Phenyl Group | Electron-Donating (e.g., -OCH₃, -N(CH₃)₂) | Raises HOMO energy, red-shifts absorption/emission, enhances electron-donating capacity. |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Lowers LUMO energy, facilitates electron acceptance, alters redox potential. | |

| Extended π-Systems (e.g., Pyrenyl, Anthryl) | Enhances molar absorptivity, increases fluorescence quantum yield, shifts emission. nih.gov | |

| Pyrazine Rings | Halogens (e.g., -Cl, -Br) | Provides a handle for further cross-coupling reactions, lowers LUMO energy. |

| Alkyl/Aryl Groups | Modifies solubility and steric properties, fine-tunes electronic structure. |

Integration into Hybrid Organic-Inorganic Materials

The tridentate N-donor arrangement of this compound makes it an exceptional building block, or ligand, for the construction of complex supramolecular structures and hybrid organic-inorganic materials. nih.gov The nitrogen atoms on the pyridine and two pyrazine rings act as effective coordination sites for a wide variety of metal ions.

This coordination ability is central to its potential use in forming:

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs): By reacting the molecule with metal salts, it is possible to create extended one-, two-, or three-dimensional networks. mdpi.commdpi.com The properties of these materials, such as porosity, catalytic activity, and stability, can be tuned by selecting different metal ions and by functionalizing the organic ligand. mdpi.com These materials could find applications in gas storage, separation, and heterogeneous catalysis.

Metallopolymers: Integrating the molecule into polymer chains can create materials with enhanced thermal stability and unique photophysical or electrical properties derived from the metal-ligand interactions. mdpi.com

Surface Modification: The molecule can be anchored to inorganic surfaces, such as metal oxides (e.g., TiO₂, ZnO), to modify their electronic properties for applications in dye-sensitized solar cells or photocatalysis.

The synergistic interaction between the organic component (the ligand) and the inorganic component (the metal ion or nanoparticle) in these hybrid materials opens up possibilities for creating advanced materials with functionalities that neither component possesses alone. mdpi.com

Exploration of New Applications in Sensing and Niche Technologies

The inherent photophysical properties and strong metal-binding affinity of this compound make it a promising candidate for applications in chemical sensing and other niche technologies. Its rigid, π-conjugated structure is conducive to fluorescence, and the presence of multiple nitrogen atoms provides specific binding sites for analytes.

Future research is expected to explore its use as a chemosensor , particularly for the detection of metal ions. The coordination of a metal ion to the ligand can cause significant changes in its fluorescence emission (e.g., quenching or enhancement) or a shift in the emission wavelength, providing a clear signal for detection. researchgate.net By functionalizing the core structure, sensors can be designed with high selectivity for specific ions. For instance, introducing soft donor atoms could favor binding to heavy metal ions, while incorporating crown ether moieties could target alkali metal ions.

Beyond ion sensing, other potential applications include:

Organic Light-Emitting Diodes (OLEDs): Metal complexes of this ligand could serve as phosphorescent emitters in OLEDs. The pyrazine units can lower the LUMO energy, which is beneficial for creating stable materials with tunable emission colors.